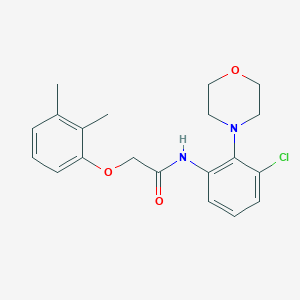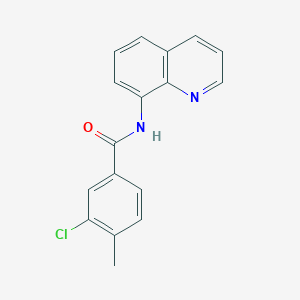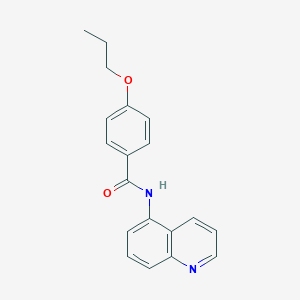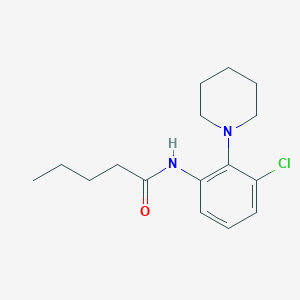![molecular formula C23H22ClN3O2S B244454 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as 'compound X' in scientific literature. It is a member of the benzamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. It also activates the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It also has potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide in lab experiments is its potent pharmacological effects. It has been shown to exhibit strong anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the research of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to make it more cost-effective and widely available. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide involves several steps. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is followed by the reaction of 4-methylbenzoyl chloride with 3-chloro-4-(4-piperazin-1-ylphenyl)thiophene-2-carboxylic acid to form N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide.
科学的研究の応用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H22ClN3O2S |
|---|---|
分子量 |
440 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-16-4-6-17(7-5-16)22(28)25-18-8-9-20(19(24)15-18)26-10-12-27(13-11-26)23(29)21-3-2-14-30-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
InChIキー |
GVMSMENHGQXXSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)






![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)